5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It is a part of a series of compounds that have been synthesized and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesized derivatives were then screened for their neuroprotective and anti-neuroinflammatory properties using in-vitro models .Molecular Structure Analysis
The molecular structure of this compound is complex and is characterized by the presence of a triazole-pyrimidine hybrid structure . The structure was confirmed by various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of novel 1,2,4-triazole derivatives, which have shown significant antimicrobial activities. For instance, novel compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including derivatives involving piperazine components, demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).
Anti-diabetic Drug Development
Another area of research has involved the synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanisms. This research underscores the potential of such compounds in developing medications for diabetes management, highlighting their antioxidant and insulinotropic activities (Bindu et al., 2019).
Chemotherapeutic Agent Characterization
Further investigations have characterized novel triazoline compounds for chemotherapeutic applications. Quantum chemical calculations were employed to understand the energy, geometrical structure, and vibrational wavenumbers of these compounds, offering insights into their potential as chemotherapeutic agents (El-Emam et al., 2012).
Anti-inflammatory and Analgesic Agents
Additionally, some studies have focused on the synthesis of derivatives aimed at anti-inflammatory and analgesic applications. For instance, compounds synthesized from reactions involving 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with various amines, including piperazine, exhibited potent antibacterial activity and significant anti-inflammatory effects against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-16-5-4-6-18(15-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-13-11-27(12-14-28)19-7-9-20(31-3)10-8-19/h4-10,15,21,30H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNKSIJQCZOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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